molecular formula C4H8N4 B3025314 4,5-Dimethyl-4H-1,2,4-triazol-3-amine CAS No. 53132-83-5

4,5-Dimethyl-4H-1,2,4-triazol-3-amine

Cat. No. B3025314
CAS RN: 53132-83-5
M. Wt: 112.13 g/mol
InChI Key: VVJZQYADQJXKOC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-4H-1,2,4-triazol-3-amine is a compound that falls under the category of 1,2,4-triazoles . The IUPAC name for this compound is 4,5-dimethyl-1,2,4-triazol-3-amine . The molecular formula is C4H8N4 and the molecular weight is 112.13 g/mol .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-4H-1,2,4-triazol-3-amine consists of a 1,2,4-triazole ring with two methyl groups attached at the 4th and 5th positions and an amine group at the 3rd position . The InChI string is InChI=1S/C4H8N4/c1-3-6-7-4 (5)8 (3)2;/h1-2H3, (H2,5,7) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethyl-4H-1,2,4-triazol-3-amine include a molecular weight of 112.13 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 112.074896272 g/mol .

Scientific Research Applications

Green Chemistry in Synthesis

An efficient green chemistry approach has been developed for synthesizing 3(5)-substituted 1,2,4-triazol-5(3)-amines, which could potentially include 4,5-Dimethyl-4H-1,2,4-triazol-3-amine, through a one-pot reaction involving thiourea, dimethyl sulfate, and various hydrazides. This method operates under mild conditions in aqueous media, adhering to green chemistry principles, and yields products in high purity without the need for further purification. These compounds have demonstrated significant inhibitory activities against a range of pathogenic bacteria and fungi, showing promise as potential antimicrobial agents (Beyzaei, Khosravi, Aryan, & Ghasemi, 2019).

Anticorrosive Properties

Research into Schiff bases derived from 4-(dimethylamino)benzaldehyde, which share structural similarities with 4,5-Dimethyl-4H-1,2,4-triazol-3-amine, has revealed their potential as anticorrosive agents for 316 stainless steel in HCl medium. These compounds effectively inhibit both cathodic and anodic corrosion processes, demonstrating high inhibition efficiencies and suggesting their utility in protecting industrial materials from corrosion (Nandini, Ronald, Adimule, & Krishnamurthy, 2021).

Advanced Material Synthesis

A metal- and oxidant-free method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, which likely includes derivatives of 4,5-Dimethyl-4H-1,2,4-triazol-3-amine, has been developed. This innovative approach employs a three-component condensation of amidines, isothiocyanates, and hydrazines. The resulting compounds exhibit fluorescence and aggregation-induced emission (AIE) properties, indicating their potential applications in organic chemistry, medicinal chemistry, and optical materials (Guo et al., 2021).

Industrial Applications Overview

A comprehensive review on the industrial applications of 3- and 4-amino-1,2,4-triazoles, which include structures similar to 4,5-Dimethyl-4H-1,2,4-triazol-3-amine, highlights their widespread use in agriculture, medicine, and high-energy materials. These compounds serve as key ingredients in various plant protection products, pharmaceuticals with hepatoprotective and antioxidant properties, and components of explosives and gas-generating compositions. This review underscores the versatility and significant industrial value of 1,2,4-triazole derivatives (Nazarov, Miroshnichenko, Ivakh, Pyshyev, & Korchak, 2022).

properties

IUPAC Name

4,5-dimethyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-6-7-4(5)8(3)2/h1-2H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVJZQYADQJXKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482517
Record name 4,5-dimethyl-4H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-4H-1,2,4-triazol-3-amine

CAS RN

53132-83-5
Record name 4,5-dimethyl-4H-[1,2,4]triazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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